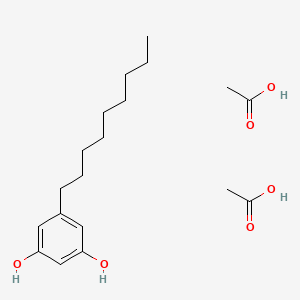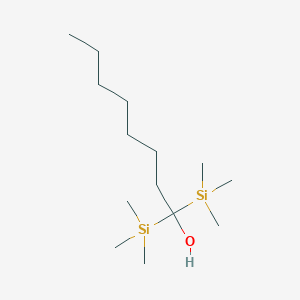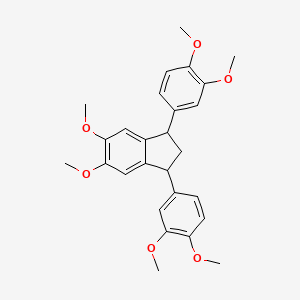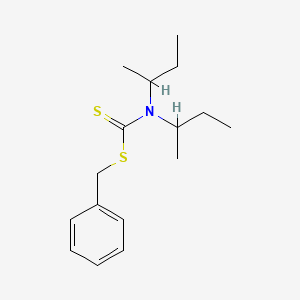
3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl-: is an organic compound with the molecular formula C10H20O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of six methyl groups attached to the tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane can yield 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- . Additionally, chiral 3-hydroxytetrahydrofuran can be synthesized from chiral feedstocks such as 1,2,4-butanetriol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is an intermediate in the production of antiviral drugs such as amprenavir and fosamprenavir.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates.
Comparaison Avec Des Composés Similaires
- 2-Furanmethanol, tetrahydro-5-methyl-
- 2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-
- 2-Furanmethanol, tetrahydro-
Uniqueness: 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- is unique due to the presence of six methyl groups, which significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
61266-62-4 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2,2,4,4,5,5-hexamethyloxolan-3-ol |
InChI |
InChI=1S/C10H20O2/c1-8(2)7(11)9(3,4)12-10(8,5)6/h7,11H,1-6H3 |
Clé InChI |
RKKMLTFKINJNPO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(OC1(C)C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)

![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)

![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)
![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)
